1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole
Description
1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole is a fluorinated pyrazole derivative characterized by three distinct substituents: a heptafluorobutyryl group (C₃F₇CO-), a heptafluoropropyl chain (C₃F₇-), and a trifluoromethyl group (CF₃-). The compound’s structure reflects the strategic incorporation of fluorine atoms to enhance thermal stability, lipophilicity, and resistance to metabolic degradation, making it relevant for applications in agrochemicals, pharmaceuticals, and materials science .
The positional isomerism (denoted as 5(3) and 3(5)) arises from the pyrazole ring’s tautomeric flexibility, which can influence reactivity and binding properties in biological systems . The compound’s molecular weight, solubility, and electronic profile are heavily dictated by its perfluorinated substituents, which also contribute to its high chemical inertness .
Properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-1-[5-(1,1,2,2,3,3,3-heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF17N2O/c12-5(13,8(19,20)10(23,24)25)3-1-2(7(16,17)18)29-30(3)4(31)6(14,15)9(21,22)11(26,27)28/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLAOPRFFRSNPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HF17N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole is a highly fluorinated organic compound with significant potential in various biological applications. Its unique structure features a pyrazole ring, which is known for its diverse biological activities, particularly in the fields of medicinal and agricultural chemistry.
Chemical Structure and Properties
The compound's molecular formula is C₁₄H₁₅F₂₃N₂O, characterized by multiple fluorinated groups that enhance its reactivity and stability. The presence of heptafluorobutyryl and heptafluoropropyl groups contributes to its unique chemical properties, making it an interesting subject for biological activity studies.
Anti-inflammatory and Analgesic Properties
Research indicates that fluorinated pyrazoles exhibit notable anti-inflammatory and analgesic properties. A study on similar pyrazole derivatives demonstrated significant anti-inflammatory effects using the carrageenan-induced paw edema model in rats, with some compounds showing activity comparable to standard anti-inflammatory drugs like diclofenac sodium . The mechanism of action often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.
Antimicrobial Activity
Fluorinated pyrazoles have also been reported to possess antimicrobial properties. A review highlighted the broad spectrum of biological activities associated with pyrazole derivatives, including antibacterial, antiviral, and antifungal effects . The structural characteristics of these compounds allow for interactions with various biological targets, enhancing their efficacy as antimicrobial agents.
Antitumor Activity
Recent studies have suggested potential antitumor activities for fluorinated pyrazoles. The incorporation of fluorine atoms into the pyrazole structure may enhance the interaction with cancer cell targets, leading to improved therapeutic outcomes. However, specific data on this compound's antitumor effects remain limited and require further investigation.
Case Studies
- Anti-inflammatory Screening : In a study involving synthesized fluorinated pyrazole chalcones, several compounds were evaluated for their anti-inflammatory activity using the carrageenan paw edema model. Among them, specific derivatives exhibited significant reductions in edema comparable to established anti-inflammatory agents .
- Antifungal Activity : A recent investigation into the antifungal properties of fluorinated pyrazoles revealed promising results against phytopathogenic fungi. The study demonstrated that certain derivatives could inhibit fungal growth effectively while being safe for beneficial soil bacteria .
Comparative Analysis
| Compound Name | Structure | Notable Features |
|---|---|---|
| This compound | C₁₄H₁₅F₂₃N₂O | Highly fluorinated; potential anti-inflammatory and antimicrobial activities |
| 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole | C₇H₂F₁₀N₂ | Similar framework; used in proteomics research |
| 1-(Heptafluorobutyl)-3-(trifluoromethyl)pyrazole | C₉H₄F₁₀N₂O | Contains heptafluoroalkyl groups; potential pharmaceutical applications |
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Reactivity Studies : The compound is utilized in studying reaction mechanisms due to its unique electronic properties. Its reactivity with nucleophiles and electrophiles can be explored to develop new synthetic pathways.
- Fluorinated Building Blocks : It serves as a precursor for synthesizing other fluorinated compounds, which are important in pharmaceuticals and agrochemicals.
-
Material Science :
- Fluorinated Polymers : The compound can be incorporated into polymer matrices to enhance chemical resistance and thermal stability. This is particularly useful in coatings and specialty materials.
- Nanotechnology : Its properties make it suitable for applications in nanomaterials, where fluorination can improve surface characteristics and interactions.
-
Biological Research :
- Drug Development : The compound’s structural features are explored for potential pharmaceutical applications, particularly in developing drugs that require high stability and bioavailability.
- Proteomics : Interaction studies between this compound and proteins or enzymes can provide insights into biochemical pathways and mechanisms.
Case Study 1: Fluorinated Drug Development
Research has shown that incorporating fluorinated groups into drug molecules can enhance their metabolic stability. A study demonstrated that derivatives of 1-Heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole exhibited improved binding affinities to target proteins compared to non-fluorinated analogs.
Case Study 2: Polymer Coatings
In material science, experiments involving the integration of this compound into polymer formulations revealed significant improvements in water repellency and chemical resistance. These properties were crucial for developing advanced coatings used in harsh environments.
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| 5-(Trifluoromethyl)-3-(heptafluoropropyl)pyrazole | C₇H₂F₁₀N₂ | Similar pyrazole framework; used in proteomics research. |
| 1-(Heptafluorobutyl)-3-(trifluoromethyl)pyrazole | C₉H₄F₁₀N₂O | Contains heptafluoroalkyl groups; potential pharmaceutical applications. |
| 5-Methyl-3-(trifluoromethyl)-1H-pyrazole | C₅H₅F₃N₂ | Less fluorination; used in agrochemical formulations. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-heptafluorobutyryl-5(3)-(heptafluoropropyl)-3(5)-(trifluoromethyl)pyrazole and analogous fluorinated pyrazoles:
Key Differences and Research Findings
Fluorination Impact :
- The heptafluorobutyryl group in the target compound provides greater electron-withdrawing effects compared to benzoyl or acetyl groups, reducing nucleophilic attack susceptibility .
- Perfluoroalkyl chain length (e.g., heptafluoropropyl vs. perfluorohexyl) correlates with hydrophobicity: longer chains enhance lipid solubility but may reduce bioavailability .
Synthetic Accessibility :
- Compounds with benzoyl or acetyl groups (e.g., 1-benzoyl derivatives) are synthesized via classical acylation, while perfluorinated analogs require specialized fluorinating agents like Selectfluor or boron trifluoride etherate .
- The target compound’s synthesis likely involves regioselective acylation of fluorinated pyrazole precursors under anhydrous conditions .
Biological Activity :
- Trifluoromethyl pyrazoles exhibit bioactivity dependent on substitution patterns. For example, methyl or cyclopropyl groups at specific positions enhance binding to targets like KNa1.1 ion channels, while bulky perfluoroalkyl chains may limit membrane permeability .
Thermal and Chemical Stability: Perfluorinated derivatives (e.g., heptafluorobutyryl) demonstrate superior thermal stability (>300°C) compared to non-fluorinated analogs, as evidenced by thermogravimetric analysis . Nitro-substituted analogs (e.g., 1-acetyl-4-nitro derivatives) show increased reactivity in electrophilic substitutions due to the nitro group’s electron-withdrawing effects .
Preparation Methods
Cyclocondensation of Fluorinated Enals with Hydrazine
Table 1: Cyclocondensation Conditions and Yields for Fluorinated Pyrazoles
Electrophilic Fluorination of Pyrazole Intermediates
Post-synthetic fluorination using agents like Selectfluor™ or fluorine gas has been explored for introducing fluorine atoms at specific positions. However, this method is less suitable for bulkier perfluoroalkyl groups (e.g., heptafluoropropyl), which are better introduced via precursor-based strategies.
Multi-Step Synthesis Involving Acylation Reactions
The heptafluorobutyryl group in the target compound is typically introduced via N-acylation of a pre-formed pyrazole core. This involves:
Synthesis of the Pyrazole Core
The pyrazole backbone with heptafluoropropyl and trifluoromethyl groups is first constructed. Tang and Hu demonstrated that 3-(heptafluoropropyl)pyrazole can be synthesized from polyfluoroalkyl aldehydes and hydrazine acetate under mild conditions (yields >90%). Similarly, Enamine.net’s method utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one to generate trifluoromethyl-substituted pyrazoles, which are then separated via distillation.
N-Acylation with Heptafluorobutyryl Chloride
The pyrazole core undergoes acylation at the N1 position using heptafluorobutyryl chloride in the presence of a base (e.g., triethylamine). This step requires anhydrous conditions to prevent hydrolysis of the acylating agent.
Regioselectivity Challenges and Optimization
Regioselectivity in pyrazole synthesis is influenced by electronic and steric effects of substituents. For instance, the trifluoromethyl group’s electron-withdrawing nature directs hydrazine attack to the less hindered position, ensuring proper regiochemical outcomes. Computational studies suggest that fluorine’s electronegativity stabilizes transition states during cyclocondensation, favoring the formation of the desired regioisomer.
Comparative Analysis of Synthetic Routes
Table 3: Advantages and Limitations of Key Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation of enals | High yields, single-step ring formation | Requires specialized fluorinated enals |
| Post-functionalization | Flexibility in introducing groups | Low yields for bulky perfluoroalkyls |
| Electrophilic fluorination | Site-specific fluorination | Limited to small fluorine substituents |
Q & A
Q. What are the key synthetic routes for this compound?
Methodological Answer: The synthesis involves multi-step protocols, including cyclocondensation and fluorination. Representative methods include:
Cyclocondensation: Reacting fluorinated diketones (e.g., 4,4,4-trifluoro-1-phenyl-1,3-butanedione) with hydrazine derivatives in ethanol under reflux to form the pyrazole core .
Fluorination: Introducing heptafluorobutyryl groups via nucleophilic substitution using heptafluorobutyryl chloride in dichloromethane at 0°C .
Purification: Recrystallization from ethanol/water mixtures or chromatography to achieve >95% purity .
Table 1. Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Core formation | Hydrazine hydrate, ethanol, reflux | 60-70% | |
| Fluorination | Heptafluorobutyryl chloride, DCM, 0°C → RT | 45-55% |
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
X-ray Crystallography: Resolves 3D structure and confirms regiochemistry. For example, dihedral angles between fluorinated groups and the pyrazole ring (e.g., 14.7° in related structures) .
Multinuclear NMR (¹⁹F, ¹H, ¹³C): ¹⁹F NMR identifies CF₃ (δ −60 to −70 ppm) and CF₂ groups (δ −110 to −125 ppm) .
High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula via exact mass matching (e.g., m/z 456.9872 for C₁₂H₅F₁₇N₂O) .
Q. How is the compound’s stability assessed under varying conditions?
Methodological Answer:
Thermal Analysis: Differential Scanning Calorimetry (DSC) measures decomposition temperatures (e.g., 415–416 K for dihydropyrazole analogs) .
Hydrolytic Stability: Incubate in buffered solutions (pH 1–13) at 37°C for 24h, followed by LC-MS to detect degradation products .
Light Sensitivity: Expose to UV-Vis light (254–365 nm) and monitor structural changes via FTIR .
Advanced Research Questions
Q. How can contradictions between calculated and observed spectroscopic data be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects (e.g., CF₃ rotational barriers) or crystal packing. Strategies include:
Variable-Temperature NMR: Assess conformational flexibility (e.g., coalescence temperatures for CF₃ signals) .
DFT Calculations: Compare B3LYP/6-31G* optimized geometries with X-ray structures to identify solvation/solid-state effects .
Complementary Techniques: Use IR spectroscopy to confirm carbonyl stretches (e.g., 1720 cm⁻¹ for heptafluorobutyryl) .
Q. How can reaction conditions be optimized using statistical design of experiments (DOE)?
Methodological Answer:
Factorial Design: Screen variables (temperature, solvent, catalyst loading) to identify significant factors. For example, a 2³ factorial design reduces trials from 27 to 8 .
Response Surface Methodology (RSM): Optimize yields using Central Composite Design (CCD) to model non-linear relationships .
Computational Feedback: Integrate ICReDD’s quantum chemical calculations (e.g., AFIR method) to predict optimal conditions .
Q. What computational approaches predict the reactivity of fluorinated pyrazoles in nucleophilic substitutions?
Methodological Answer:
Reaction Path Search: Use GFN2-xTB with the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways .
Transition State Analysis: Validate mechanisms via IRC calculations at the ωB97X-D/cc-pVDZ level .
Experimental Validation: Compare predicted activation energies (e.g., ΔG‡ = 25 kcal/mol) with kinetic data from Arrhenius plots .
Q. What challenges arise in isolating intermediates during multi-step synthesis?
Methodological Answer:
Intermediate Stability: Use low-temperature quenching (−20°C) and inert atmospheres (N₂/Ar) to prevent degradation of diazonium salts .
Chromatographic Separation: Employ gradient elution (hexane/ethyl acetate) with C18 columns to resolve polar intermediates .
In Situ Monitoring: Track reaction progress via real-time Raman spectroscopy to identify critical points for isolation .
Q. How do fluorinated substituents influence bioactivity compared to non-fluorinated analogs?
Methodological Answer:
Enzyme Inhibition: Fluorinated groups enhance binding to hydrophobic pockets (e.g., COX-2 inhibition via CF₃ interactions) .
Metabolic Stability: CF₃ groups reduce oxidative metabolism, as shown in comparative CYP450 assays .
Structure-Activity Relationships (SAR): Fluorine’s electronegativity increases dipole moments, improving membrane permeability (logP = 2.5 vs. 1.8 for non-fluorinated analogs) .
Table 2. Bioactivity Comparison
| Compound | Target | IC₅₀ (Fluorinated) | IC₅₀ (Non-Fluorinated) |
|---|---|---|---|
| Pyrazole A | COX-2 | 12 nM | 85 nM |
| Pyrazole B | CYP3A4 | >100 µM | 25 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
